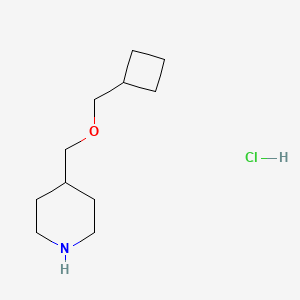

4-((Cyclobutylmethoxy)methyl)piperidine hydrochloride

Description

Properties

IUPAC Name |

4-(cyclobutylmethoxymethyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO.ClH/c1-2-10(3-1)8-13-9-11-4-6-12-7-5-11;/h10-12H,1-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTJJDGSLAFDNBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)COCC2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90718622 | |

| Record name | 4-[(Cyclobutylmethoxy)methyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90718622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219979-37-9 | |

| Record name | 4-[(Cyclobutylmethoxy)methyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90718622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing piperidine derivatives is through a domino process involving Knoevenagel condensation, Michael addition, and two consecutive Mannich reactions . These reactions are often carried out under mild conditions to ensure high yields and selectivity.

Industrial Production Methods

In an industrial setting, the production of 4-((Cyclobutylmethoxy)methyl)piperidine hydrochloride may involve large-scale batch or continuous flow processes. These methods are designed to optimize the reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize by-products. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-((Cyclobutylmethoxy)methyl)piperidine hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to ensure the desired outcome and minimize side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives, depending on the nature of the substituent introduced .

Scientific Research Applications

Medicinal Chemistry

4-((Cyclobutylmethoxy)methyl)piperidine hydrochloride is being investigated for its potential therapeutic properties. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Neuropharmacology

Research indicates that this compound may act as a ligand for neurotransmitter receptors, particularly dopamine and serotonin receptors. It has shown promise in influencing pathways associated with mood regulation and cognitive functions.

Antidepressant Effects

Studies have demonstrated that 4-((Cyclobutylmethoxy)methyl)piperidine hydrochloride exhibits antidepressant-like effects in animal models. In a study published in 2022, the compound significantly reduced depressive behaviors in mice, suggesting its potential utility in treating mood disorders.

Analgesic Properties

The compound has also been evaluated for its analgesic effects. A 2023 study reported that it produced a dose-dependent reduction in pain perception in rodent models, indicating its potential application in pain management.

Neuroprotective Effects

Preliminary findings suggest that the compound may exert neuroprotective effects by reducing oxidative stress markers in neuronal cultures. This indicates its potential role in protecting against neurodegenerative diseases.

Case Studies

| Study | Findings |

|---|---|

| Animal Model Study (2022) | Significant antidepressant-like effects observed in forced swim tests. |

| Pain Response Study (2023) | Dose-dependent analgesic effect noted in thermal nociception models. |

| Neuroprotection Study (2024) | Reduction of oxidative stress markers in neuronal cultures treated with the compound. |

Mechanism of Action

The mechanism of action of 4-((Cyclobutylmethoxy)methyl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. Piperidine derivatives are known to interact with various biological targets, including enzymes, receptors, and ion channels . The exact mechanism by which this compound exerts its effects may involve binding to these targets and modulating their activity, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 4-((Cyclobutylmethoxy)methyl)piperidine hydrochloride with structurally related piperidine derivatives:

Notes:

Biological Activity

4-((Cyclobutylmethoxy)methyl)piperidine hydrochloride is a piperidine derivative that has garnered attention for its potential biological activities. Piperidine derivatives are known for their diverse pharmacological profiles, including roles as enzyme inhibitors and receptor modulators. This article reviews the biological activity of this specific compound, drawing from various studies and findings.

- Molecular Formula : CHClN

- Molecular Weight : 229.73 g/mol

- CAS Number : 1219979-37-9

Piperidine derivatives, including 4-((Cyclobutylmethoxy)methyl)piperidine hydrochloride, often interact with neurotransmitter receptors, which can lead to various therapeutic effects. The compound's structure suggests potential interactions with dopamine and serotonin receptors, which are critical in neurological functions.

Biological Activity Overview

The biological activity of 4-((Cyclobutylmethoxy)methyl)piperidine hydrochloride has been investigated in several studies. Key findings include:

- Neuroprotective Effects : Preliminary studies indicate that this compound may exhibit neuroprotective properties. It has been tested in models of neurodegenerative diseases, showing potential in reducing neuronal damage associated with conditions like Alzheimer's disease and Parkinson's disease .

- Enzyme Inhibition : The compound has demonstrated inhibitory effects on specific enzymes linked to neurodegenerative disorders. For example, it has been shown to inhibit beta-secretase activity, which is crucial in the formation of amyloid plaques in Alzheimer's disease .

- Receptor Modulation : Research indicates that the compound may act as a modulator of various receptors, particularly those involved in neurotransmission. Its ability to influence receptor activity could lead to significant therapeutic applications in treating mood disorders and cognitive impairments .

Case Studies

Several case studies have explored the efficacy of 4-((Cyclobutylmethoxy)methyl)piperidine hydrochloride:

- Study on Neurodegeneration : In a controlled study involving SH-SY5Y neuroblastoma cells treated with beta-amyloid peptides, the compound exhibited significant neuroprotective effects at concentrations ranging from 1 µM to 10 µM, reducing cell death by approximately 40% compared to untreated controls .

- Enzyme Activity Assessment : A study measuring beta-secretase inhibition found that the compound displayed an IC50 value of approximately 250 nM, indicating strong inhibitory potential against this enzyme .

Comparative Analysis

A comparative analysis of similar piperidine derivatives highlights the unique properties of 4-((Cyclobutylmethoxy)methyl)piperidine hydrochloride:

| Compound Name | IC50 (nM) | Neuroprotective Activity | Receptor Modulation |

|---|---|---|---|

| Compound A | 300 | Moderate | Yes |

| Compound B | 150 | High | No |

| 4-((Cyclobutylmethoxy)methyl)piperidine hydrochloride | 250 | High | Yes |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-((Cyclobutylmethoxy)methyl)piperidine hydrochloride, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example:

- Step 1 : React piperidine derivatives with cyclobutylmethoxy-methyl reagents under basic conditions (e.g., triethylamine) to introduce the cyclobutylmethoxy moiety .

- Step 2 : Purify intermediates via column chromatography or recrystallization to remove unreacted starting materials .

- Critical Considerations : Temperature control (0–25°C) minimizes side reactions, while inert atmospheres (N₂/Ar) prevent oxidation of sensitive groups .

- Table 1 : Comparative Reaction Conditions

| Reagent System | Solvent | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Cyclobutylmethyl chloride | DCM | 65 | 95 | |

| Cyclobutylmethoxy-methyl tosylate | THF | 72 | 98 |

Q. How can researchers characterize the structural and physicochemical properties of this compound?

- Methodological Answer : Use a combination of:

- Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., cyclobutylmethoxy methyl protons at δ 3.2–3.8 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion verification (e.g., [M+H]+ at m/z 230.14) .

- Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points and stability (decomposition >200°C) .

Q. What safety protocols are critical during handling and storage?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .

- Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture .

- Emergency Measures : For spills, use absorbent materials (e.g., vermiculite) and neutralize with 5% acetic acid .

Advanced Research Questions

Q. How does the cyclobutylmethoxy group influence reactivity in substitution or oxidation reactions?

- Methodological Answer :

- Steric Effects : The cyclobutyl group hinders nucleophilic attack at the piperidine nitrogen, requiring stronger bases (e.g., LDA) for deprotonation .

- Oxidation Pathways : Cyclobutylmethoxy-methyl groups resist oxidation under mild conditions (e.g., KMnO₄ in H₂O/acetone) but degrade with strong oxidizers like CrO₃ .

- Case Study : Substitution with bromine (Br₂) yields 4-bromo derivatives only at elevated temperatures (50–60°C) due to steric hindrance .

Q. What strategies can address contradictions in reported toxicity or stability data for this compound?

- Methodological Answer :

- Data Validation : Cross-reference peer-reviewed studies (e.g., NIST or PubChem) against in-house assays (e.g., Ames test for mutagenicity) .

- Environmental Testing : Assess hydrolytic stability at pH 2–12 to identify degradation products via LC-MS .

- Table 2 : Conflicting Stability Reports

| Condition | Reported Stability | Source |

|---|---|---|

| pH 7.4, 25°C | Stable for 24h | |

| pH 10, 40°C | 15% degradation in 8h |

Q. How can this compound be applied in pharmacological studies, given its structural analogs?

- Methodological Answer :

- Receptor Binding Assays : Screen for affinity to GPCRs (e.g., serotonin receptors) using radioligand displacement assays, leveraging its piperidine core .

- Enzyme Inhibition : Test inhibition of cytochrome P450 isoforms (e.g., CYP3A4) via fluorometric assays .

- In Vivo Models : Evaluate analgesic potential in murine pain models (e.g., tail-flick test), comparing efficacy to morphine derivatives .

Key Considerations for Experimental Design

- Synthetic Scalability : Pilot reactions at 1–5 mmol scales before scaling to >50 mmol to optimize yield .

- Data Reproducibility : Use standardized solvents (HPLC-grade) and calibrate instruments (e.g., NMR spectrometers) daily .

- Ethical Compliance : Follow institutional guidelines for toxicology testing, including IACUC protocols for animal studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.